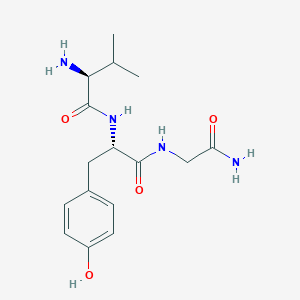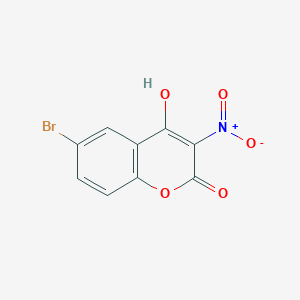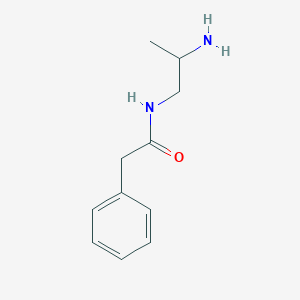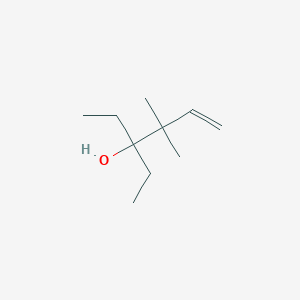
L-Valyl-L-tyrosylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-tyrosylglycinamide is a tripeptide compound composed of the amino acids valine, tyrosine, and glycine. It is known for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The compound’s unique structure and properties make it a subject of interest for researchers exploring new therapeutic agents and biomaterials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques to meet the demands of pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Valyl-L-tyrosylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
L-Valyl-L-tyrosylglycinamide can be compared with other similar tripeptides, such as:
L-Valyl-L-phenylalanylglycinamide: Similar structure but with phenylalanine instead of tyrosine.
L-Valyl-L-alanylglycinamide: Contains alanine instead of tyrosine.
L-Valyl-L-tryptophylglycinamide: Incorporates tryptophan in place of tyrosine.
These compounds share structural similarities but differ in their specific amino acid residues, leading to variations in their properties and applications. This compound is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
54604-42-1 |
|---|---|
Fórmula molecular |
C16H24N4O4 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(18)16(24)20-12(15(23)19-8-13(17)22)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,18H2,1-2H3,(H2,17,22)(H,19,23)(H,20,24)/t12-,14-/m0/s1 |
Clave InChI |
BMXRIXDNRRMNPV-JSGCOSHPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)



![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)





![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)



